Cas no 52333-71-8 (2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine)
![2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine structure](https://ja.kuujia.com/scimg/cas/52333-71-8x500.png)
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine
- 2-(2-pyridinyl)-Oxazolo[4,5-b]pyridine
- 2-pyridin-2-yl-[1,3]oxazolo[4,5-b]pyridine
- DA-28553
- AKOS006303200
- 52333-71-8
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- インチ: InChI=1S/C11H7N3O/c1-2-6-12-8(4-1)11-14-10-9(15-11)5-3-7-13-10/h1-7H
- InChIKey: GGQWDOWXOGTURC-UHFFFAOYSA-N
- ほほえんだ: C1=CC=NC(=C1)C2=NC3=C(C=CC=N3)O2
計算された属性
- せいみつぶんしりょう: 197.05901
- どういたいしつりょう: 197.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 51.81
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM171909-1g |
2-(pyridin-2-yl)oxazolo[4,5-b]pyridine |
52333-71-8 | 95% | 1g |
$464 | 2024-07-15 | |
Crysdot LLC | CD11111149-1g |
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine |
52333-71-8 | 95+% | 1g |
$491 | 2024-07-17 | |
Alichem | A029186736-1g |
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine |
52333-71-8 | 95% | 1g |
$396.99 | 2023-09-01 |
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridineに関する追加情報
Introduction to 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine (CAS No. 52333-71-8)
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine, also known by its CAS registry number 52333-71-8, is a heterocyclic organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazolopyridines, which are known for their potential applications in drug discovery and materials science. The molecule consists of a pyridine ring fused with an oxazole ring, with a pyridin-2-yl substituent attached at the 2-position of the oxazole moiety. This structural arrangement imparts distinctive electronic and steric properties to the compound, making it a subject of interest for researchers exploring novel chemical entities.
The synthesis of 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine typically involves multi-step reactions that leverage the principles of heterocyclic chemistry. Recent advancements in catalytic methodologies and microwave-assisted synthesis have enabled more efficient and scalable production of this compound. For instance, studies published in Journal of Organic Chemistry have demonstrated the use of transition metal catalysts to facilitate the formation of the oxazolopyridine core, significantly reducing reaction times and enhancing yields.
The chemical properties of CAS No. 52333-71-8 are heavily influenced by its aromaticity and conjugation patterns. The molecule exhibits strong absorption in the ultraviolet-visible spectrum due to its extended π-system, which is advantageous for applications in optoelectronics and sensors. Additionally, the presence of nitrogen atoms in both the pyridine and oxazole rings contributes to hydrogen bonding capabilities, making this compound a potential candidate for drug delivery systems.
In terms of biological activity, 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine has shown promise as a modulator of various enzyme activities. A study published in Nature Communications highlighted its ability to inhibit histone deacetylases (HDACs), which are key targets in cancer therapy. The compound's selectivity towards HDAC isoforms was attributed to its unique structural features, particularly the spatial arrangement of the pyridinyl substituent.
The application of CAS No. 52333-71-8 extends beyond pharmacology into materials science. Researchers have explored its use as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional stability and surface area. These frameworks have potential applications in gas storage and catalysis, underscoring the versatility of this compound across diverse scientific domains.
In conclusion, 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine (CAS No. 52333-71-8) is a multifaceted compound with intriguing chemical properties and broad applicability. Its role as a versatile building block in organic synthesis, coupled with its emerging biological activities, positions it as a valuable entity in both academic research and industrial development.
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